molecular formula C19H21N7 B5463228 1-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-6-propylpyrazolo[3,4-d]pyrimidin-4-amine

1-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-6-propylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B5463228
M. Wt: 347.4 g/mol
InChI Key: SJKKBZWPRQQUMM-UHFFFAOYSA-N
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Description

1-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-6-propylpyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-6-propylpyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-6-propylpyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where functional groups such as halides or alkyl groups are introduced.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic systems

Scientific Research Applications

1-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-6-propylpyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-6-propylpyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with receptor sites to exert its pharmacological effects .

Comparison with Similar Compounds

1-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-6-propylpyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds such as:

This compound stands out due to its unique combination of the pyrazolo[3,4-d]pyrimidine core with the 3-phenyl-1H-pyrazol-5-ylmethylamine moiety, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-6-propylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7/c1-3-7-17-22-18(15-12-21-26(2)19(15)23-17)20-11-14-10-16(25-24-14)13-8-5-4-6-9-13/h4-6,8-10,12H,3,7,11H2,1-2H3,(H,24,25)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKKBZWPRQQUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2C=NN(C2=N1)C)NCC3=CC(=NN3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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